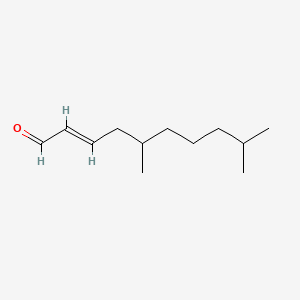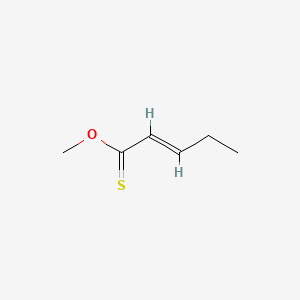
Dimethyl butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl butylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methoxy groups and a butyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl butylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphite with an alkyl halide. For instance, the reaction of trimethyl phosphite with butyl bromide under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: The major product is butylphosphonic acid.
Substitution: Depending on the nucleophile used, various substituted phosphonates can be formed.
Applications De Recherche Scientifique
Dimethyl butylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and anti-foaming agents.
Mécanisme D'action
The mechanism of action of dimethyl butylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
- Dimethyl methylphosphonate
- Diethyl phosphonate
- Butylphosphonic acid
Comparison: Dimethyl butylphosphonate is unique due to its specific structure, which combines the properties of both dimethyl and butyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. For instance, while dimethyl methylphosphonate is primarily used as a flame retardant, this compound’s longer alkyl chain provides different solubility and reactivity characteristics .
Propriétés
Numéro CAS |
24475-23-8 |
|---|---|
Formule moléculaire |
C6H15O3P |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylbutane |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-10(7,8-2)9-3/h4-6H2,1-3H3 |
Clé InChI |
VGZFGWCRKIHMDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


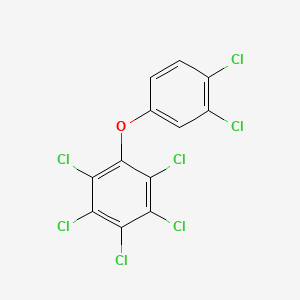
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
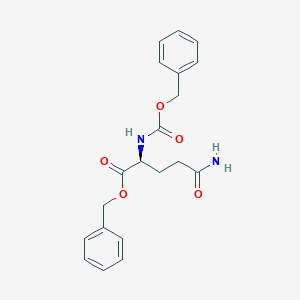

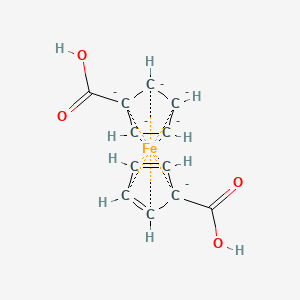
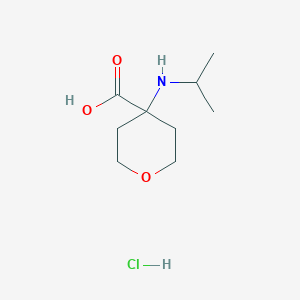
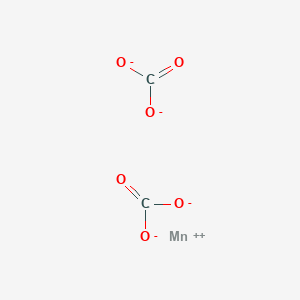
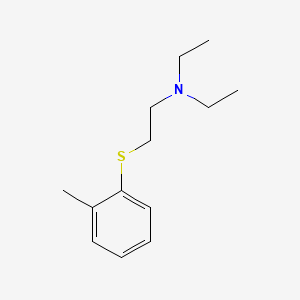
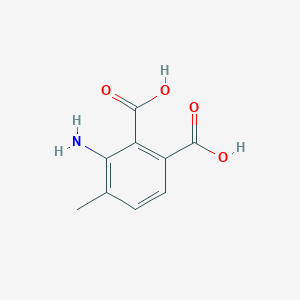
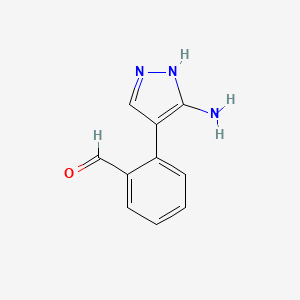
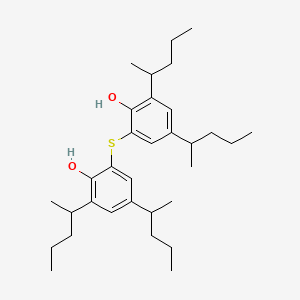
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
